Cas no 88-26-6 (3,5-Di-tert-butyl-4-hydroxybenzyl alcohol)
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol
- 2,6-Di-tert-butyl-4-hydroxymethylphenol
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
- 2,6-ditert-butyl-4-(hydroxymethyl)phenol
- BHT alcohol
- Antioxidant 754
- Ionox 100
- Ionox 100 antioxidant
- Butylated hydroxymethylphenol
- Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-
- 3,5-Di-t-butyl-4-hydroxybenzyl alcohol
- AO 754
- 2,6-Di-t-butyl-4-hydroxymethylphenol
- 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenemethanol
- di-tert-Butyl-4-hydroxymethyl p
- CAS-88-26-6
- InChI=1/C15H24O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,16-17H,9H2,1-6H
- NSC 159133
- 2,6-di-tert-Butyl-4-hydroxymethyl phenol
- NSC-159133
- 2,6-di-tert.butyl-4-hydroxymethylphenol
- 46ND6GQI48
- 3,5-Di-tert-butyl-4-hydroxybenzylalcohol
- 2, 6-Di-tert-butyl-4-hydroxymethylphenol
- 3,5-Di-tert-butyl-4-hydroxy-Benzyl alcohol
- D1480
- Benzyl alcohol,5-di-tert-butyl-4-hydroxy-
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, 8CI
- 88-26-6
- 4-06-00-06080 (Beilstein Handbook Reference)
- AO-754
- 4-hydroxymethyl-2,6-di-t-butylphenol
- CHEMBL225220
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, 97%
- Benzenemethanol, 4-hydroxy-3,5-di-tert-butyl
- A842513
- UNII-46ND6GQI48
- DTXCID70211
- EINECS 201-815-6
- di-tert-Butyl-4-hydroxymethyl phenol
- DTXSID7020211
- FT-0614733
- Benzenemethanol, 4-hydroxy-3,5-di-tert.-butyl
- BENZYL ALCOHOL, 3,5-DI-tert-BUTYL-4-HYDROXY-
- 4-hydroxymethyl-2,6-di-tert-butylphenol
- 2, 6-Di-tert-butyl-4-(hydroxymethyl)phenol
- AS-69598
- CS-0204438
- BRN 2052291
- 3,5-ditert.butyl-4-hydroxybenzyl alcohol
- 3,5-bis(1,1-dimethylethyl)-4-hydroxy-benzenemethanol
- SCHEMBL42656
- NCGC00258185-01
- 3,5-di-tert-butyl-4-hydroxybenzylalkohol
- Tox21_200631
- 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenemethanol, 9CI
- CCRIS 7069
- W-100408
- NSC159133
- alpha-Hydroxy-2,6-di-tert-butyl-p-cresol
- 4-hydroxymethyl-2,6-di-tertbutylphenol
- Q27258951
- 2,6-Di-tert-butyl-4-hydroxymethyl-phenol
- 2,6-bis(1,1-dimethylethyl)-4-(hydroxymethyl)phenol
- LS-2825
- CHEBI:173703
- AM808204
- Benzenemethanol,5-bis(1,1-dimethylethyl)-4-hydroxy-
- 4-hydroxy-3,5-di-tert-butyl-benzyl alcohol
- NCGC00248772-01
- MFCD00017254
- AKOS000249317
- 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenemethanol (ACI)
- Benzyl alcohol, 3,5-di-tert-butyl-4-hydroxy- (6CI, 7CI, 8CI)
- 3,5-Di-t-butyl-4-hydroxy-benzyl alcohol
- 3,5-Di-tert-butyl-4-hydroxyphenylmethanol
- 4-Hydroxy-3,5-di-tert-butylbenzyl alcohol
- Ethanox 754
- 4-hydroxymethyl-2,6-di-tert-butyl phenol
- 1ST2323
- BHTBzOH
- DB-057052
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Solution in Methanol, 1000mug/mL
- 4-HMDBP
- 2,6-bis(tert-butyl)-4-(hydroxymethyl)phenol
- 1ST2323-1000
- NS00015217
-
- MDL: MFCD00017254
- Inchi: 1S/C15H24O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,16-17H,9H2,1-6H3
- InChI Key: HNURKXXMYARGAY-UHFFFAOYSA-N
- SMILES: OC1C(C(C)(C)C)=CC(CO)=CC=1C(C)(C)C
- BRN: 2052291
Computed Properties
- Exact Mass: 236.17800
- Monoisotopic Mass: 236.178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Solid
- Density: 0.9845 (rough estimate)
- Melting Point: 139.0 to 142.0 deg-C
- Boiling Point: 214°C 40mm
- Flash Point: 214°C/40mm
- Refractive Index: 1.5542 (estimate)
- PSA: 40.46000
- LogP: 3.47950
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:DO0750000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Customs Data
- HS CODE:2907299090
- Customs Data:
China Customs Code:
2907299090Overview:
2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001493-250mg |
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol |
88-26-6 | 97% | 250mg |
$480.00 | 2023-08-31 | |
| Alichem | A014001493-500mg |
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol |
88-26-6 | 97% | 500mg |
$863.90 | 2023-08-31 | |
| Alichem | A014001493-1g |
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol |
88-26-6 | 97% | 1g |
$1475.10 | 2023-08-31 | |
| TRC | D178155-500mg |
3,5-di-Tert-butyl-4-hydroxybenzyl Alcohol |
88-26-6 | 500mg |
$ 58.00 | 2023-09-08 | ||
| TRC | D178155-1g |
3,5-di-Tert-butyl-4-hydroxybenzyl Alcohol |
88-26-6 | 1g |
$ 75.00 | 2023-09-08 | ||
| TRC | D178155-5g |
3,5-di-Tert-butyl-4-hydroxybenzyl Alcohol |
88-26-6 | 5g |
$ 92.00 | 2023-09-08 | ||
| Apollo Scientific | OR2794-1g |
2,6-Bis(tert-butyl)-4-(hydroxymethyl)phenol |
88-26-6 | 95% | 1g |
£10.00 | 2023-01-20 | |
| Apollo Scientific | OR2794-5g |
2,6-Bis(tert-butyl)-4-(hydroxymethyl)phenol |
88-26-6 | 95% | 5g |
£19.00 | 2025-02-19 | |
| Apollo Scientific | OR2794-25g |
2,6-Bis(tert-butyl)-4-(hydroxymethyl)phenol |
88-26-6 | 95% | 25g |
£42.00 | 2025-02-19 | |
| abcr | AB109032-5 g |
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol; 96% |
88-26-6 | 5g |
€63.00 | 2022-03-25 |
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
2.1 Reagents: Water
Production Method 6
Production Method 7
2.1 Solvents: Dichloromethane-d2 ; -30 °C; 10 min, -30 °C; 1 h, -30 °C → rt
3.1 Solvents: Dichloromethane-d2 , Water ; 5 min, rt; rt
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
2.1 Reagents: Sodium borohydride Solvents: Acetonitrile
Production Method 14
1.2 Catalysts: Thiourea Solvents: Water ; cooled; 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7.5, 80 °C
2.1 Reagents: Bromine Solvents: tert-Butanol ; 1 h, 40 °C; 0.5 h, 40 °C
Production Method 15
2.1 Solvents: Dichloromethane-d2 , Water ; 5 min, rt; rt
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Raw materials
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
- Phosphine,1,1'-(1,3-propanediyl)bis[1,1-bis(1,1-dimethylethyl)-
- Diphenylacetylene
- 2,6-Di-tert-butyl-p-quinomethaneDISCONTINUED
- 2,5-Cyclohexadien-1-one, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methoxy]-2,6-bis(1,1-dimethylethyl)-4-methyl-
- potassium 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ide
- Butylated hydroxytoluene
- Methyl trifluoromethanesulfonate
- Benzenemethanol,3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-acetate
- 2,6-Di-tert-butylphenol
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Preparation Products
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Suppliers
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Professional Introduction to 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (CAS No. 88-26-6)
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, commonly identified by its CAS number 88-26-6, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of phenolic alcohols, characterized by its unique structural properties that make it valuable in various applications, particularly in the development of advanced materials and pharmaceutical intermediates.
The molecular structure of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol consists of a benzene ring substituted with two tert-butyl groups at the 3rd and 5th positions, and a hydroxyl group at the 4th position. This arrangement imparts exceptional stability and reactivity, making it a versatile building block in organic synthesis. The presence of bulky tert-butyl groups enhances the compound's steric hindrance, which is particularly useful in controlling reaction pathways and improving selectivity in synthetic processes.
In recent years, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol has garnered attention for its potential applications in pharmaceuticals. Its hydroxyl group allows for further functionalization, enabling the synthesis of more complex molecules. For instance, researchers have explored its use as an intermediate in the production of antioxidants and anti-inflammatory agents. The tert-butyl groups provide a stable framework that can be modified to introduce specific pharmacophores, enhancing the biological activity of derived compounds.
One of the most promising areas of research involving 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol is its role in developing novel drug candidates. The compound's ability to undergo selective modifications makes it an ideal candidate for creating structurally diverse libraries for high-throughput screening. Recent studies have demonstrated its utility in synthesizing derivatives with enhanced binding affinity to target proteins. This has opened up new avenues for drug discovery, particularly in addressing challenging therapeutic targets such as enzyme inhibitors and receptor modulators.
The stability provided by the tert-butyl groups also makes 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol a valuable component in formulating stable pharmaceutical formulations. Its resistance to degradation under various conditions ensures that it remains effective throughout the shelf life of a product. This property is particularly crucial in oral and topical medications where maintaining chemical integrity is essential for therapeutic efficacy.
Beyond pharmaceuticals, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol finds applications in industrial chemistry as well. Its structural features make it useful in synthesizing polymers and specialty chemicals that require high thermal stability and resistance to environmental factors. Researchers have explored its incorporation into polymer matrices to enhance flame retardancy and mechanical strength. These applications highlight the compound's versatility and its potential to contribute to advancements across multiple industries.
The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol typically involves the reaction of p-benzoquinone with isobutylene in the presence of a base catalyst. This reaction proceeds efficiently due to the electron-withdrawing nature of the quinone moiety and the reactivity of isobutylene. The use of this synthetic route not only ensures high yield but also allows for scalability, making it suitable for industrial production.
In conclusion, 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol (CAS No. 88-26-6) is a multifaceted compound with significant potential in both pharmaceuticals and industrial chemistry. Its unique structural properties enable diverse applications, from drug development to advanced material synthesis. As research continues to uncover new methodologies for functionalization and application, this compound is poised to play an increasingly important role in scientific innovation.
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